Methyl 3-(pyridin-2-yl)acrylate
Description
Significance as a Pivotal Intermediate in Advanced Chemical Syntheses
The primary role of Methyl 3-(pyridin-2-yl)acrylate in organic synthesis is that of a pivotal intermediate. Its structure is a precursor for building more elaborate, high-value molecules, particularly those with applications in medicinal chemistry and materials science. The acrylate (B77674) portion of the molecule is susceptible to a variety of addition reactions, while the pyridine (B92270) ring can be involved in or influence further chemical modifications.
A key synthetic application is its use in C-C bond-forming reactions, such as the Pd-catalyzed Suzuki-Miyaura cross-coupling. This strategy has been employed to synthesize novel series of functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. nih.gov In these syntheses, a related bromo-substituted thienopyridine is coupled with various boronic acids or their derivatives. nih.gov The resulting compounds have been evaluated for their potential as antitumor agents, particularly against triple-negative breast cancer cell lines, demonstrating the role of pyridyl-based intermediates in the development of new therapeutic candidates. nih.gov
The synthesis of this compound itself is well-established, with methods like the one-pot Horner-Wadsworth-Emmons olefination providing efficient access to the compound. chemicalbook.com This procedure involves the reaction of a pyridine-derived aldehyde with trimethyl phosphonoacetate in the presence of a strong base like n-butyllithium, yielding the target acrylate. chemicalbook.com The accessibility of this intermediate facilitates its widespread use in research and development.
Strategic Position within Pyridine-Containing Building Blocks
Pyridine and its derivatives are among the most important heterocyclic scaffolds in chemistry. nih.gov The pyridine ring is a structural component in numerous natural products, including vitamins and alkaloids, as well as a vast number of synthetic pharmaceuticals and agrochemicals. lifechemicals.com It is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, highlighting its privileged status in medicinal chemistry. lifechemicals.comnih.gov The utility of the pyridine moiety stems from its unique electronic properties, basicity, ability to form hydrogen bonds, and its compact size, which allows it to act as a bioisosteric replacement for a phenyl ring in drug design. nih.gov
Within this context, this compound holds a strategic position as a bifunctional building block. It provides chemists with a single molecule that contains:
A nucleophilic and catalytically active pyridine nitrogen atom.
An electrophilic α,β-unsaturated ester system ready for conjugate addition reactions (Michael additions).
This combination allows for the construction of complex molecules through sequential or one-pot reactions. The pyridine ring can direct metallation, act as a ligand, or be quaternized to modify the electronic properties and solubility of the final product. researchgate.netfraunhofer.de This versatility makes it a valuable starting material for creating diverse molecular libraries aimed at drug discovery and materials science. nih.gov For instance, the pyridine scaffold is integral to compounds developed for antibacterial, antiviral, and anticancer activities. mdpi.com
Evolution of Research Trajectories for Pyridyl Acrylates
Research involving pyridyl acrylates has evolved from their use as simple synthetic intermediates to their incorporation into sophisticated functional materials. Initially, the focus was on fundamental transformations and the synthesis of discrete small molecules. However, contemporary research increasingly explores the use of these compounds as monomers or cross-linkers in polymer chemistry.
A significant area of development is the synthesis of functional hydrogels. Pyridine acrylates and their corresponding acrylamides have been synthesized to serve as versatile cross-linkers. researchgate.netfraunhofer.de In these systems, di- or tri-acylpyridines are tethered to acrylate or acrylamide (B121943) units. researchgate.netfraunhofer.de These monomers can then undergo polymerization, such as through Michael additions with thiolated natural polymers like hyaluronan, to form hydrogels with tunable properties. researchgate.net The resulting gels have potential applications in tissue engineering and as artificial matrices for specific medical uses. researchgate.net Researchers have found that the substitution pattern of the pyridine ring (e.g., 2,6- versus 3,5-disubstitution) and the nature of the spacer groups significantly influence reaction yields and the rheological properties of the final hydrogels. researchgate.netfraunhofer.de
Furthermore, the pyridine moiety has been exploited for its optical properties. Researchers have synthesized pyridine-grafted copolymers that exhibit fluorescence, with potential applications in optical emission devices and as sensor probes. mdpi.com More recent studies have explored the creation of new azo polymers containing photoisomerizable azo pyridine functionalities, synthesized from a methacrylate (B99206) copolymer backbone. researchgate.net These materials demonstrate photochromic behavior, where light can be used to induce structural and optical changes, opening avenues for applications in data storage and holography. researchgate.net This trajectory shows a clear shift towards designing and creating advanced functional materials where the pyridyl acrylate unit is a key component dictating the material's ultimate properties and applications.
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-pyridin-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-7H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRVUFHSLSLFOF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 Pyridin 2 Yl Acrylate and Analogues
Organometallic Coupling Reactions
Organometallic coupling reactions are foundational to modern synthetic chemistry, providing powerful tools for the formation of carbon-carbon bonds. researchgate.net For the synthesis of pyridyl acrylates, palladium- and rhodium-catalyzed methods are particularly prominent.
Heck Reaction Pathways for Heteroaryl Acrylates
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org For the synthesis of Methyl 3-(pyridin-2-yl)acrylate, the reaction couples a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-iodopyridine) with methyl acrylate (B77674) in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netresearchgate.net
The catalytic cycle, shown in Figure 1, generally proceeds through several key steps:
Oxidative Addition : A Pd(0) species inserts into the carbon-halide bond of the 2-halopyridine to form a Pd(II) complex.
Olefin Coordination and Insertion : The methyl acrylate coordinates to the palladium center, followed by migratory insertion into the Pd-pyridyl bond.
β-Hydride Elimination : A hydrogen atom from the alkyl chain is eliminated, forming the acrylate product and a palladium-hydride species.
Reductive Elimination : The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue. libretexts.org

Ligands play a critical role in stabilizing the palladium catalyst and influencing the reaction's outcome. The choice of ligand can significantly affect both regioselectivity (the site of coupling on the olefin) and stereoselectivity (the geometric isomerism of the product).
For the reaction of a heteroaryl halide with methyl acrylate, the insertion of the olefin can occur in two ways: 1,2-insertion or 2,1-insertion. Electronic factors typically favor 2,1-insertion for electron-deficient olefins like acrylates, leading to the linear, α,β-unsaturated product. nih.gov However, steric and electronic properties of the ligands can modulate this preference.
Phosphine (B1218219) Ligands : Both monodentate and bidentate phosphine ligands are widely used. gessnergroup.com Electron-rich and bulky phosphines can enhance the rate of oxidative addition and influence the coordination of the olefin. gessnergroup.comnih.govresearchgate.net For instance, bulky biaryl phosphine ligands have been shown to be highly effective in promoting C-N cross-coupling, a related palladium-catalyzed reaction, which highlights their utility in tuning catalyst reactivity. nih.gov In the Heck reaction, the rigidity and bite angle of bidentate phosphines can enforce a specific coordination geometry, which is crucial for achieving high stereoselectivity, almost exclusively yielding the trans (E)-isomer of the acrylate product. libretexts.org
N-Heterocyclic Carbene (NHC) Ligands : NHCs have emerged as powerful alternatives to phosphines. mdpi.com They are strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts. researchgate.netacs.org The steric bulk of NHC ligands can be systematically varied to control catalyst activity and selectivity. mdpi.com In the context of pyridyl acrylate synthesis, NHC-Pd complexes can facilitate the reaction with challenging substrates like aryl chlorides and often provide excellent yields of the desired trans product. researchgate.netacs.org
The interplay between the ligand and other reaction parameters determines the dominant reaction pathway (neutral vs. cationic), which in turn affects selectivity. The use of triflates or silver salts can promote a cationic pathway, which may alter regioselectivity compared to the neutral pathway typically followed with aryl halides. buecher.de
A variety of palladium sources can be used to catalyze the Heck reaction for pyridyl acrylate synthesis. Common precatalysts include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃. wikipedia.org The active Pd(0) catalyst is typically generated in situ. The efficiency of the synthesis is highly dependent on the combination of the catalyst, ligand, base, and solvent.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-100 | Good to Excellent | researchgate.net |
| PdCl₂(dppf) | (none) | TEA | DMF | 50 | 62 | researchgate.net |
| Pd(II) Complex | Imidazole-based SPO | K₂CO₃ | DMF | 60 | Excellent | beilstein-journals.org |
| Pd(OAc)₂ | (none) | Et₃N / Na₂CO₃ | NMP | 100+ | High | beilstein-journals.org |
| (NHC)Pd(II)-Py | (none) | Cs₂CO₃ | Solvent-free | 120 | Excellent | researchgate.net |
Table 1: Selected Catalytic Systems for the Heck Reaction of Heteroaryl Halides with Acrylates.
The oxidative Heck reaction, also known as the Fujiwara-Moritani reaction, offers an alternative pathway that utilizes C-H activation instead of a pre-functionalized halide. mdpi.com This approach allows for the direct coupling of a heteroaromatic C-H bond with an alkene, representing a more atom-economical process.
For the synthesis of pyridyl acrylates, this would involve the direct reaction of pyridine (B92270) with methyl acrylate. The reaction typically requires a Pd(II) catalyst and an oxidant to regenerate the catalyst after the C-C bond-forming step. A general mechanism involves the coordination of pyridine to the Pd(II) center, followed by C-H activation to form a pyridyl-palladium intermediate. Subsequent olefin insertion and β-hydride elimination yield the product. Oxidants like Cu(OAc)₂, benzoquinone, or even molecular oxygen are used to reoxidize the resulting Pd(0) to Pd(II). nih.gov This strategy has been successfully applied to the C-H olefination of complex nucleosides like uridine (B1682114) with methyl acrylate, demonstrating its potential for functionalizing N-heterocycles. nih.gov
Palladium-Catalyzed Approaches to Pyridyl Acrylates
Beyond the classic Heck reaction, various palladium-catalyzed methodologies can be employed to synthesize pyridyl acrylates. These methods often leverage different starting materials or reaction pathways but share the common feature of a palladium-mediated C-C bond formation. For example, palladium-catalyzed reactions of heteroaryl halides with silyl (B83357) ketene (B1206846) acetals can produce heteroaryl propanoates, which are structurally related to the target acrylates.
The versatility of palladium catalysis allows for the use of a wide range of coupling partners and the tolerance of numerous functional groups, making it a powerful tool for the synthesis of complex molecules containing the pyridyl acrylate moiety. researchgate.net
Rhodium-Catalyzed C-H Bond Alkenylation
Rhodium catalysis provides a powerful alternative to palladium for C-H functionalization. Rhodium complexes can catalyze the direct alkenylation of pyridine C-H bonds with acrylates, often guided by a directing group. researchgate.netresearchgate.net
The mechanism typically involves the coordination of the pyridine nitrogen to the rhodium center, which directs the catalyst to a nearby C-H bond (often at the C2 or C6 position). This is followed by C-H activation to form a rhodacycle intermediate. nih.gov The acrylate then coordinates to the metal and inserts into the Rh-C bond. Reductive elimination releases the final product. nih.gov
A notable example is the solvent-controlled, rhodium-catalyzed C6-selective alkenylation of 2-pyridones with acrylates. researchgate.netresearchgate.net Using a catalyst system like [Cp*RhCl₂]₂ with AgSbF₆ and Cu(OAc)₂, the reaction proceeds efficiently. The choice of solvent can even divert the reaction towards either alkenylation (in DMF) or alkylation (in HFIP). researchgate.net This methodology highlights the high level of control achievable with rhodium catalysis for the selective functionalization of pyridine derivatives.
| Catalyst | Additive | Oxidant | Solvent | Temperature (°C) | Product Type | Ref. |
| [CpRhCl₂]₂ | AgSbF₆ | Cu(OAc)₂·H₂O | DMF | 50 | C-H Alkenylation | researchgate.net |
| [CpRhCl₂]₂ | AgSbF₆ | Cu(OAc)₂·H₂O | HFIP | 50 | C-H Alkylation | researchgate.net |
Table 2: Conditions for Rhodium-Catalyzed C-H Functionalization of Pyridone Derivatives with Acrylates.
Condensation and Olefination Reactions
The formation of the α,β-unsaturated ester moiety of this compound is commonly accomplished via condensation and olefination reactions. These methods involve the coupling of a pyridine-2-carboxaldehyde with a two-carbon component that provides the acrylate backbone.
Knoevenagel Condensation and Döbner Modification for Acrylic Acid Derivatives
The Knoevenagel condensation is a versatile method for C-C bond formation that involves the reaction of a carbonyl compound with a substance possessing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For the synthesis of pyridyl acrylic acids, pyridine-2-carboxaldehyde is reacted with an active methylene compound like malonic acid.
The Döbner modification of the Knoevenagel condensation is particularly relevant, employing pyridine as both the solvent and catalyst. organic-chemistry.org This variation typically involves the reaction of an aldehyde with malonic acid. The reaction proceeds through a condensation step followed by a subsequent decarboxylation upon heating, yielding the α,β-unsaturated carboxylic acid. wikipedia.org For instance, the synthesis of (E)-3-(pyridin-4-yl)acrylic acid is achieved by reacting 4-pyridinecarboxaldehyde (B46228) with malonic acid in refluxing pyridine. nih.gov A similar strategy is applicable for the 2-pyridyl isomer, which can then be esterified to yield the methyl ester.
Table 1: Knoevenagel-Döbner Reaction for Pyridylacrylic Acid Synthesis
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| 4-Pyridinecarboxaldehyde | Malonic acid | Pyridine | (E)-3-(pyridin-4-yl)acrylic acid | nih.gov |
Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly efficient method for the synthesis of alkenes, particularly α,β-unsaturated esters. organicchemistrydata.org It is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides. wikipedia.org A significant advantage of the HWE reaction is its high stereoselectivity, typically yielding the (E)-alkene as the major product. wikipedia.orgorganic-chemistry.org Furthermore, the phosphate (B84403) byproduct is water-soluble, simplifying its removal from the reaction mixture. organic-chemistry.orguta.edu
In the synthesis of this compound, the HWE reaction involves the deprotonation of a phosphonate (B1237965) ester, such as trimethyl phosphonoacetate, with a strong base like n-butyllithium (n-BuLi) to form the phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to pyridine-2-carboxaldehyde, followed by elimination to form the desired acrylate. chemicalbook.com This method has been shown to produce (E)-methyl 3-(pyridin-2-yl)acrylate in good yields. chemicalbook.com
Table 2: Horner-Wadsworth-Emmons Synthesis of Pyridyl Acrylates
| Aldehyde | Phosphonate Reagent | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Pyridine-2-carbaldehyde precursor | Trimethyl phosphonoacetate | n-BuLi | THF/Hexane | (E)-Methyl 3-(pyridin-2-yl)acrylate | 68% | chemicalbook.com |
Base-Catalyzed Condensation Approaches
Direct base-catalyzed condensation, analogous to the Claisen-Schmidt condensation, represents another viable route to pyridyl acrylates. This approach involves the reaction of pyridine-2-carboxaldehyde with methyl acetate (B1210297) in the presence of a suitable base. The mechanism entails the formation of an enolate from methyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product subsequently undergoes dehydration to yield this compound.
Strong bases such as sodium methoxide, sodium ethoxide, or lithium diisopropylamide (LDA) are typically required to generate a sufficient concentration of the acetate enolate. While specific examples for this compound are not extensively detailed, the successful use of base-mediated condensation for reacting pyridinecarboxaldehydes with other ketones (e.g., acetophenones to form azachalcones) demonstrates the feasibility of this synthetic strategy. researchgate.net
Michael Addition Reactions in Pyridyl Acrylate Synthesis
While not a method for forming the acrylate itself, the Michael addition is a fundamental reaction of pyridyl acrylates, defining their reactivity and utility as building blocks in further synthesis. In these reactions, this compound acts as a Michael acceptor, undergoing conjugate 1,4-addition with a variety of nucleophiles (Michael donors). nih.govresearchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Nucleophiles such as amines, thiols, and carbanions can add to the β-carbon of the acrylate, leading to a wide range of functionalized derivatives. researchgate.netnih.gov
Acid-Catalyzed Addition Methodologies
Although Michael additions are frequently base-catalyzed, they can also be promoted by acids. researchgate.netsemanticscholar.org Lewis acids or Brønsted acids can activate the α,β-unsaturated system, enhancing its electrophilicity and facilitating the nucleophilic attack at the β-position. semanticscholar.org
However, the application of acid catalysis to substrates containing a basic pyridine ring, such as this compound, presents a significant challenge. The nitrogen atom of the pyridine ring is basic and can be readily protonated by a Brønsted acid catalyst. This protonation would neutralize the catalyst, potentially halting the reaction. semanticscholar.org This effect was noted in studies of intramolecular oxa-Michael additions, where pyridinyl-substituted substrates failed to react under Brønsted acid catalysis due to the capture of the proton by the nitrogen atom. semanticscholar.org Therefore, acid-catalyzed Michael additions involving pyridyl acrylates may require specially designed catalytic systems or conditions that circumvent this issue.
Regioselectivity and Stereochemical Control in Michael Additions
Regioselectivity in the Michael addition to this compound is well-defined. The electronic influence of the ester and the pyridyl groups makes the β-carbon the most electrophilic site in the conjugated system, directing the nucleophilic attack to this position to achieve 1,4-addition. rsc.orgscispace.com Theoretical and experimental studies on similar asymmetric divinylic compounds confirm the preferential attack at the β-carbon of the activated acrylate unit. rsc.orgscispace.com
The Michael addition can create new stereocenters, making stereochemical control an important consideration. The addition of a nucleophile to the β-carbon of the acrylate can generate a new chiral center. If the nucleophile itself is chiral, a mixture of diastereomers may be formed, as observed in the addition of (S)-α-methylbenzylamine to methyl methacrylate (B99206). nih.gov Achieving high stereoselectivity often requires the use of chiral catalysts, chiral auxiliaries attached to the nucleophile, or modification of the Michael acceptor.
Atom Transfer Radical Polymerization (ATRP) for Pyridine-Functionalized Monomers
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersities, and complex architectures. warwick.ac.ukbizhat.com This method is particularly well-suited for the polymerization of functional monomers, including those containing pyridine moieties like this compound. bizhat.com
The ATRP mechanism involves a reversible deactivation of growing polymer chains through a dynamic equilibrium between active radical species and dormant halide-capped species, mediated by a transition metal complex, typically copper-based. warwick.ac.ukbizhat.com The presence of the pyridine group in the monomer can present a challenge due to its ability to coordinate with the metal catalyst, potentially affecting the polymerization kinetics and control. bizhat.com To mitigate this, ligands that form strong complexes with the copper center, such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN), are often employed to minimize competitive binding from the monomer's pyridine nitrogen. bizhat.comcmu.edu
ATRP of pyridine-containing monomers has been successfully carried out using initiators like ethyl 2-bromoisobutyrate and a CuBr/Me6TREN catalytic system. bizhat.com The polymerization of methyl acrylate itself via ATRP has been extensively studied, with various techniques developed to enhance control and predict end-group fidelity. nih.govmdpi.comresearchgate.net These established protocols for methyl acrylate provide a strong foundation for optimizing the ATRP of its pyridine-functionalized derivatives.
| Monomer | Initiator | Catalyst/Ligand | Conditions | Polymer Characteristics | Reference |
| 4-(3-methacryloylpropyl)pyridine | Ethyl 2-bromoisobutyrate | CuBr/Me6TREN | Bulk, 25 °C | Well-defined polymer | bizhat.com |
| Methyl Acrylate | Methyl 2-bromopropionate | CuBr2/Me6TREN | DMF, 60 °C, Continuous feeding of activator | Narrow molecular weight distribution | mdpi.com |
| N,N-dimethylacrylamide | Methyl 2-chloropropionate | CuCl/Me6TREN | Toluene, Room Temp. | Mw/Mn = 1.2 | cmu.edu |
Cascade and One-Pot Synthetic Strategies
Domino Reactions for Complex Architectures
Domino reactions, also known as cascade or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. These processes offer significant advantages in terms of efficiency, atom economy, and the rapid construction of complex molecular frameworks from simple starting materials. rsc.org In the context of pyridine-containing structures, domino reactions provide an elegant route to highly substituted and fused pyridine ring systems.
While specific domino reactions commencing from this compound are not extensively documented, the principles of domino synthesis can be applied to build upon its structure. For instance, a photochemical domino reaction has been utilized to access xanthene scaffolds through a C–H/S–H functionalization of bioactive molecules. rsc.org Such strategies highlight the potential for developing novel cascade sequences that incorporate the pyridyl acrylate moiety to generate intricate heterocyclic architectures.
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. nih.gov MCRs are highly convergent and offer a rapid and efficient means to generate libraries of structurally diverse compounds. nih.gov The synthesis of functionalized pyridines is a well-established application of MCRs.
Several MCR strategies exist for the construction of the pyridine ring, such as the Hantzsch and Bohlmann-Rahtz reactions. core.ac.uk An iodine-promoted multi-component reaction of pyridines, aryl methyl ketones, and acrylate derivatives provides a straightforward route to C-3 acylated indolizines. researchgate.net Furthermore, a base-catalyzed three-component reaction of ynals, isocyanates, amines, and alcohols allows for the synthesis of highly decorated pyridine derivatives with high regioselectivity. organic-chemistry.org A metal-free, one-pot strategy involving a cascade of Wittig, Staudinger, and aza-Wittig reactions, followed by electrocyclization, enables the rapid synthesis of polysubstituted pyridines. organic-chemistry.org These MCR methodologies showcase the potential for elaborating the structure of pyridyl acrylates or for constructing the core pyridine ring with appended acrylate functionalities in a highly efficient manner.
| Reaction Type | Reactants | Catalyst/Promoter | Product | Key Features | Reference |
| Iodine-promoted MCR | Pyridines, Aryl methyl ketones, Acrylates | I2/CuI | C-3 acylated indolizines | One-pot, efficient | researchgate.net |
| Base-catalyzed 3-component | Ynals, Isocyanates, Amines, Alcohols | DIPEA | 2,3,6-substituted pyridines | Metal-free, high regioselectivity | organic-chemistry.org |
| Metal-free one-pot cascade | Aldehydes, Phosphorus ylides, Propargyl azide | None | Polysubstituted pyridines | High functional group tolerance | organic-chemistry.org |
Biocatalytic Approaches (e.g., Lipase-Catalyzed Esterification)
Biocatalytic methods, employing enzymes as catalysts, offer a green and sustainable alternative to traditional chemical synthesis. mdpi.com Lipases are a class of enzymes that are widely used in organic synthesis due to their ability to catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity under mild conditions. mdpi.comnih.gov
The synthesis of this compound can be envisioned through the lipase-catalyzed esterification of 3-(pyridin-2-yl)acrylic acid with methanol. Lipases can function in non-aqueous media, which is advantageous for shifting the reaction equilibrium towards ester formation. nih.gov The mechanism of lipase-catalyzed esterification involves the activation of the carboxylic acid by the serine residue in the enzyme's active site, forming an acyl-enzyme intermediate, which is then attacked by the alcohol to release the ester product. nih.gov
The choice of lipase, solvent, temperature, and substrate ratio are crucial parameters that need to be optimized to achieve high conversion and selectivity. mdpi.com While direct examples of lipase-catalyzed synthesis of this compound are not prominent in the literature, the general applicability of lipases for the esterification of various carboxylic acids and alcohols is well-established, suggesting the feasibility of this approach. mdpi.comchemrxiv.org
| Enzyme | Reaction Type | Substrates | Key Aspect | Reference |
| Lipase | Esterification/Transesterification | Carboxylic acids, Alcohols | High selectivity, mild conditions | nih.govchemrxiv.org |
| Lipase from Candida antarctica B (Novozym 435) | Transesterification | Racemic chlorohydrin, Vinyl butanoate | Kinetic resolution of chiral intermediates | chemrxiv.org |
| Lipase from Aspergillus niger | Transesterification | Racemic diol | Racemization for dynamic kinetic resolution | chemrxiv.org |
Mechanistic Investigations and Reaction Pathways of Methyl 3 Pyridin 2 Yl Acrylate Transformations
Detailed Reaction Mechanism Elucidation
The reaction mechanisms involving Methyl 3-(pyridin-2-yl)acrylate are governed by the electronic nature of the pyridine (B92270) ring and the acrylate (B77674) functionality. This combination allows for a variety of transformations, the pathways of which have been a subject of detailed investigation.
Analysis of Nucleophilic Attack Pathways
Nucleophilic attack on α,β-unsaturated carbonyl compounds like this compound can theoretically occur at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition). The predominant pathway is largely determined by the nature of the nucleophile. masterorganicchemistry.com
In the context of Michael additions, the reaction proceeds through the addition of a nucleophile, typically a stabilized enolate, to the β-carbon of the acrylate. masterorganicchemistry.com This process is driven by the formation of a more stable C-C single bond at the expense of a weaker C-C π-bond. masterorganicchemistry.com The mechanism involves three principal steps:
Formation of the nucleophile (e.g., deprotonation to form an enolate). masterorganicchemistry.com
Nucleophilic attack at the β-carbon of the this compound, leading to the formation of a new enolate intermediate. masterorganicchemistry.com
Protonation of the resulting enolate to yield the final adduct. masterorganicchemistry.com
While many nucleophiles favor the 1,4-addition pathway, highly reactive organometallic reagents like Grignard and organolithium reagents typically favor 1,2-addition to the carbonyl group. However, the presence of the pyridine ring can influence this selectivity. Studies on similar systems, such as 1,2-di-(2-pyridyl)ethylene, have shown that organolithium reagents can participate in conjugate addition. nsf.gov The resulting anionic intermediate is stabilized by the dipyridyl structure, which allows it to be trapped by various electrophiles. nsf.gov This suggests that for this compound, the pyridyl group plays a crucial role in stabilizing the intermediate formed during nucleophilic attack, potentially favoring the conjugate addition pathway even with typically 1,2-directing nucleophiles under specific conditions.
Proton Transfer and Tautomerization Processes
Furthermore, the pyridinyl nitrogen introduces the possibility of metal-ligand-proton tautomerism (MLPT) in organometallic complexes. nih.gov In related iridium pincer complexes featuring a pyridinyl group, it has been shown that a proton can be transferred from the metal to the basic pyridinyl nitrogen. nih.gov This process forms an N-protonated tautomer that is significantly more susceptible to oxidation than the original complex. nih.gov While this specific example involves a metal complex, it highlights the inherent capability of the pyridine nitrogen to participate in proton transfer events, a process that can stabilize intermediates or open up new reaction pathways in the transformations of this compound.
Cycloaddition and Ring-Opening Mechanisms
This compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. The electronic nature of the molecule, with its electron-accepting methoxycarbonyl group and the pyridyl ring, creates a polarized C=C double bond, making it reactive toward dipoles like nitrile N-oxides. nih.gov The regioselectivity of these cycloadditions is strongly governed by electronic factors. nih.gov For instance, in the reaction of a similar compound, methyl (2E)-3-(acridin-4-yl)-prop-2-enoate, with nitrile N-oxides, two regioisomeric isoxazoline (B3343090) products can be formed, with the regioselectivity depending on the substituents of the dipole. nih.gov
The pyridinium (B92312) ring itself can participate in cycloaddition reactions. Pyridinium betaines, for example, can react with dienophiles like methyl acrylate in a Diels-Alder type fashion. rsc.org High-pressure studies on the cycloaddition between a pyridinium betaine (B1666868) and methyl acrylate have shown a large negative volume of activation and reaction volume, which are characteristic of a concerted Diels-Alder mechanism. rsc.org
Following cycloaddition, ring-opening reactions can provide pathways to novel molecular structures. For example, a strategy involving an intermolecular (5+2) cycloaddition of oxidopyrylium species followed by a reductive ring-opening has been used to synthesize troponoids. nih.gov In this process, the initial cycloadduct undergoes ring-opening via cleavage of an ether bridge, a process that can be influenced by adjacent functional groups. nih.gov
Regiochemical and Stereochemical Control
Controlling the regiochemistry and stereochemistry in reactions involving this compound is essential for its synthetic utility. Key considerations include the site of nucleophilic attack and the geometry of the double bond in alkenylation products.
Factors Influencing α- vs. β-Addition in Michael Reactions
In Michael additions, the nucleophile typically attacks the β-carbon of an α,β-unsaturated system. However, attaching a π-deficient aromatic substituent, such as a pyridine or pyrimidine (B1678525) ring, to the β-carbon can redirect the nucleophilic attack to the α-carbon. researchgate.net
This shift in regioselectivity is influenced by the electronic character of the aromatic substituent. For instance, the addition of propanethiol to 3-(pyridin-3-yl)propenoate results in the expected β-adduct. researchgate.net However, when the pyridine ring is made more π-deficient by N-oxidation, the reaction can yield a mixture of α- and β-adducts, or even exclusively the α-adduct. researchgate.net Density functional theory (DFT) calculations have revealed that this change is due to a combination of a lower energy barrier for α-addition and higher barriers for β-addition and carbonyl addition as the π-deficiency of the aromatic ring increases. researchgate.net The use of phosphine (B1218219) bases, palladium catalysts, and specific organometallic reagents is also known to promote α-addition over the more common β-addition. researchgate.net
Table 1: Regioselectivity in Michael Additions to Propenoates
| Substrate | Nucleophile | Product(s) | Reference |
|---|---|---|---|
| 3-(Pyridin-3-yl)propenoate | Propanethiol | β-adduct | researchgate.net |
| 3-(Pyridin-3-yl-N-oxide)propenoate | Propanethiol | α-adduct and β-adduct | researchgate.net |
| 3-(Pyrimidin-2-yl)propenoate | Propanethiol | β-adduct | researchgate.net |
E/Z Isomerism in Alkenylation Products
The synthesis of this compound often results in the formation of a specific stereoisomer of the carbon-carbon double bond. The Horner-Wadsworth-Emmons (HWE) olefination is a common method for its preparation, typically yielding the (E)-isomer with high selectivity. chemicalbook.com
In a typical HWE procedure, a phosphonate (B1237965) carbanion reacts with an aldehyde (in this case, 2-pyridinecarboxaldehyde). The reaction of 2-pyridinecarboxaldehyde (B72084) with trimethyl phosphonoacetate in the presence of a base leads to the formation of (E)-Methyl 3-(pyridin-2-yl)acrylate. chemicalbook.com The strong preference for the E-isomer is a well-established characteristic of the HWE reaction with unstabilized or moderately stabilized ylides. Spectroscopic data, such as the large coupling constant (J ≈ 16 Hz) between the vinylic protons in the ¹H NMR spectrum, confirms the trans geometry of the double bond. chemicalbook.com While the (E)-isomer is predominantly formed and more stable, the (Z)-isomer is also known. 3wpharm.com The control of E/Z isomerism is therefore highly dependent on the chosen synthetic methodology.
Table 2: Synthesis and Stereochemistry of this compound
| Reaction | Reactants | Product Isomer | Key Observation | Reference |
|---|
Directed C-H Bond Activation and Olefination Regioselectivity
The transformation of this compound is often governed by directed C-H bond activation, a powerful strategy in organic synthesis that allows for the functionalization of otherwise unreactive C-H bonds with high regioselectivity. In this molecule, the nitrogen atom of the pyridine ring serves as an endogenous directing group.
The generally accepted mechanism for transition-metal-catalyzed C-H olefination involves several key steps. The process is initiated by the coordination of the pyridine nitrogen to a metal center, typically palladium(II) or rhodium(III). This coordination brings the catalyst into close proximity to the C-H bonds on the pyridine ring, facilitating a cyclometalation step. In this step, a C-H bond, usually at the ortho-position (C3), is cleaved to form a stable five-membered metallacyclic intermediate.
Once this key intermediate is formed, it reacts with an olefin. This occurs via migratory insertion of the olefin into the metal-carbon bond of the palladacycle. The final step is typically a β-hydride elimination, which releases the C-H functionalized product, regenerates a metal-hydride species, and subsequently the active catalyst, allowing the cycle to continue. The directing-group approach ensures that the olefination occurs selectively at the C-H bond proximal to the coordinating nitrogen atom, thus controlling the regiochemical outcome. beilstein-journals.org For 2-substituted pyridines, this typically results in functionalization at the C3-position. rsc.org However, the regioselectivity can be influenced by substituents on the pyridine ring. rsc.org
Studies on analogous systems have demonstrated the efficacy of this approach. For example, rhodium-catalyzed C-H alkylation of pyridines with acrylates proceeds with high selectivity for the ortho-position. beilstein-journals.org Similarly, nickel/Lewis acid catalytic systems have been shown to achieve direct C-2 selective alkenylation of pyridines. nih.gov
The following table summarizes the regioselectivity observed in the olefination of various pyridine-based substrates, illustrating the principle of directed C-H activation.
| Catalyst System | Substrate | Olefin | Position of Functionalization | Reference |
| [RhCl(cod)]₂ / P(4-F-C₆H₄)₃ | 2-(Prop-1-en-2-yl)pyridine | 1-Octene | β-alkenic C-H | rsc.org |
| Pd(OAc)₂ | N-protected 2-pyridone | Ethyl acrylate | 5-position | rsc.org |
| Pd(OAc)₂ | N-protected 4-Me-2-pyridone | Ethyl acrylate | 3-position | rsc.org |
| Ni(cod)₂ / AlCl₃ | Pyridine | 1-Octene | 2-position (C-H) | nih.gov |
Role of Catalysts and Reaction Conditions in Mechanistic Outcome
The outcome of transformations involving this compound is critically dependent on the choice of catalyst and the specific reaction conditions employed. Different metal catalysts, ligands, oxidants, and solvents can steer the reaction towards different products or significantly alter its efficiency.
Palladium Catalysis: Palladium(II) complexes are the most common catalysts for the oxidative olefination of arenes and heterocycles. acs.org A crucial feature of many Pd-catalyzed C-H activation cycles is the need for an oxidant. The catalytic cycle often concludes with the formation of Pd(0), which must be re-oxidized to the active Pd(II) state to ensure turnover. Common oxidants include copper(II) salts (e.g., Cu(OAc)₂), silver salts (e.g., Ag₂CO₃), benzoquinone, or molecular oxygen (air). acs.orgacs.orgnih.gov The mechanism typically follows a Pd(II)/Pd(0) cycle, though Pd(II)/Pd(IV) pathways can also operate.
Rhodium and Nickel Catalysis: Rhodium catalysts, often using Rh(III) species, can also effect C-H olefination and may proceed through an oxidant-free pathway. rsc.org Nickel catalysts have been employed for the C-2 alkenylation of pyridines, frequently requiring a Lewis acid co-catalyst such as AlCl₃ to activate the pyridine substrate. nih.gov
Role of Ligands and Additives: The reaction mechanism and outcome can be finely tuned with external ligands. While the pyridine moiety of the substrate itself acts as a directing group, additional ligands can accelerate the C-H activation step, stabilize the catalytic species, or enhance selectivity. researchgate.net For instance, dual-ligand systems, combining a bidentate ligand with a monodentate ligand, have been shown to promote C-H cleavage and generate a more reactive cationic Pd(II) complex. nih.gov The use of an acidic medium, such as trifluoroacetic acid (TFA), can generate a highly electrophilic palladium species in situ, enabling reactions to proceed even at room temperature. rsc.org
The interactive table below details various catalytic systems and conditions used for the olefination and related transformations of pyridine derivatives.
| Catalyst | Co-Catalyst / Oxidant | Ligand(s) | Solvent | Temperature | Mechanistic Outcome / Product |
|---|---|---|---|---|---|
| Pd(OAc)₂ | (NH₄)₂S₂O₈ | None | TFA | Room Temp | C-H Olefination of Heteroarenes |
| Pd/Polyoxometalate | Air (O₂) | Pyridine Substrate | - | - | Aerobic sp³ C-H Olefination |
| Ni(cod)₂ | AlCl₃ (Lewis Acid) | None | - | - | C-2 Alkenylation of Pyridine |
| [RhCl(coe)₂]₂ | None | PCy₃ | Toluene | 120 °C | Alkylation of 2-vinylpyridine (B74390) |
| Pd(OAc)₂ | Cu(OAc)₂ / Ag₂CO₃ | Pyridine-pyridone (L-X) + Substrate | - | - | Non-directed C-H Olefination |
In Situ Decomposition and Ligand Stability in Catalysis
A significant challenge in transition-metal-catalyzed reactions involving nitrogen heterocycles is the potential for catalyst decomposition and instability. The very feature that makes this compound a good substrate for directed C-H activation—the coordinating nitrogen atom—can also be a source of catalyst deactivation.
Catalyst Poisoning and Unproductive Coordination: The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the metal center. If this coordination is too strong or leads to the formation of an overly stable complex, the catalyst can become sequestered in an unreactive state, a phenomenon known as catalyst poisoning. nih.govresearchgate.net For example, studies have shown that excess pyridine can lead to the formation of stable and inactive bis- or tris-pyridine metal complexes, effectively shutting down the catalytic cycle. mdpi.com Similarly, the product of the reaction, which also contains a pyridine moiety, can act as a poison, leading to product inhibition. researchgate.net
Reductive Decomposition: In Pd(II)-catalyzed oxidative C-H functionalization, a common deactivation pathway is the reduction of the active Pd(II) species to Pd(0). If the oxidant is not efficient enough to rapidly regenerate the Pd(II) state, the Pd(0) atoms can aggregate into inactive palladium black or form a palladium mirror on the glassware. researchgate.net Homogeneous palladium(0) catalysts have also been observed to undergo rapid decomposition in the presence of pyridine derivatives. researchgate.net
Ligand Stability and Dissociation: The stability of the metallacyclic intermediate formed during C-H activation is paramount. The bond between the directing group and the catalyst must be strong enough to ensure regioselectivity but also sufficiently labile to allow for substrate/product exchange and catalyst turnover. The design of the ligand framework, including steric and electronic properties, plays a crucial role in maintaining this balance and preventing catalyst decomposition. For instance, steric hindrance near the coordinating nitrogen can sometimes inhibit the formation of unreactive catalyst complexes. researchgate.net
Derivatization and Complex Chemical Transformations
Utilization as a Versatile Synthetic Building Block
The strategic placement of a pyridine (B92270) ring, an electron-withdrawing ester group, and a reactive α,β-unsaturated system makes Methyl 3-(pyridin-2-yl)acrylate a key precursor for creating a variety of more complex molecules. The pyridine nitrogen can act as a nucleophile or a base and can be alkylated to form pyridinium (B92312) salts. The acrylate (B77674) moiety is susceptible to nucleophilic conjugate addition (Michael addition) and can participate in cycloaddition reactions. Furthermore, the ester group can be hydrolyzed, aminated, or reduced. This multifunctionality allows for its use in tandem reactions and in the construction of a wide array of heterocyclic frameworks, including those found in biologically active compounds. researchgate.netmdpi.com
Synthesis of Diverse Organic Compounds and Heterocycles
The unique chemical structure of this compound is leveraged for the synthesis of numerous classes of compounds.
A fundamental transformation of this compound is the hydrolysis of its methyl ester to the corresponding carboxylic acid. This reaction is typically achieved under basic or acidic conditions and yields 3-(pyridin-2-yl)acrylic acid, which can be used in further synthetic steps, such as amide coupling reactions. chemicalbook.com Additionally, derivatives of the parent compound, where the pyridine ring is substituted, can also be used to generate a variety of substituted acrylic acids. For example, (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate provides a route to acrylic acids containing an amino group on the pyridine ring, a common feature in pharmacologically relevant molecules. sigmaaldrich.com
Table 1: Examples of Substituted Acrylic Acid Synthesis
| Starting Material | Product | Transformation |
| This compound | 3-(Pyridin-2-yl)acrylic acid | Ester Hydrolysis |
| (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate | (E)-3-(2-Aminopyridin-3-yl)acrylic acid | Ester Hydrolysis |
The nitrogen atom of the pyridine ring in this compound is nucleophilic and can react with alkyl halides or other electrophiles to form quaternary pyridinium salts. These salts are often intermediates in more complex transformations. The formation of a pyridinium salt activates the pyridine ring, making it susceptible to subsequent reactions, including annulations and cycloadditions, which are crucial for building fused heterocyclic systems. rsc.orgresearchgate.net
The structure of this compound is well-suited for annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring. Pyridinium salts derived from this compound are key intermediates in these processes. A notable example is the self-[3+2] annulation reaction of pyridinium salts, which has been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones under mild conditions. rsc.orgresearchgate.net In this type of transformation, the pyridinium ylide, formed in situ, acts as a three-atom component that reacts with another molecule of the acrylate (acting as a two-atom component) to construct the fused indolizine (B1195054) ring system.
While direct examples involving this compound are specific, related strategies highlight its potential. For instance, Larock's indole (B1671886) annulation, which utilizes 2-alkynylpyridines, demonstrates a palladium-catalyzed method to create 3-substituted-2-pyridin-2-ylindoles, a class of pyridoindoles. researchgate.net This suggests the potential for this compound to participate in similar metal-catalyzed cyclizations to generate valuable fused heterocyclic scaffolds.
Table 2: Examples of Annulation Reactions for Fused Heterocycle Synthesis
| Precursor Type | Reaction Type | Product Class |
| Pyridinium Salt | Self-[3+2] Annulation | N-indolizine-substituted pyridine-2(1H)-ones rsc.orgresearchgate.net |
| 2-Alkynylpyridine | Larock Annulation | 3-Substituted-2-pyridin-2-ylindoles researchgate.net |
Beyond fused systems, the acrylate portion of this compound is a powerful tool for constructing a variety of nitrogen-containing heterocycles. The electron-deficient double bond readily undergoes aza-Michael addition reactions with nitrogen nucleophiles. This reaction is a key step in the synthesis of heterocycles like oxazolidines. For instance, related chiral acrylamides react with methyl propiolate in the presence of a catalyst like DABCO to form chiral oxazolidines. mdpi.com This pathway suggests that this compound could react with amino alcohols to generate substituted oxazolidine (B1195125) derivatives. The synthesis of nitrogen-containing heterocycles is of significant interest due to their prevalence in natural products, pharmaceuticals, and materials science. pitt.edunih.govnih.gov
Polymerization and Copolymerization Studies
The acrylate functionality of this compound allows it to undergo polymerization and copolymerization. While studies on the homopolymerization of this specific monomer are not widely documented, research on the copolymerization of the closely related methyl acrylate (MA) with ethylene (B1197577), using nickel(II) catalysts bearing pyridylimino ligands, provides significant insight. acs.org
In these studies, a series of Ni(II) complexes with different pyridylimino ligands were shown to be active catalysts for the copolymerization of ethylene with methyl acrylate. The catalysts produced low-molecular-weight, hyperbranched copolymers. The inclusion of the polar methyl acrylate monomer ranged from 0.2 to 35 mol %. The structure of the pyridyl ligand on the catalyst was found to influence the efficiency of methyl acrylate incorporation. acs.org For example, using a ketimino derivative of the catalyst resulted in a lower ability to incorporate the methyl acrylate monomer compared to its aldimine counterpart. acs.org These findings are crucial for designing polymers with tailored properties, where the pyridine functionality could introduce specific characteristics such as hydrophilicity, metal coordination sites, or altered thermal properties. General principles of acrylate polymerization, often initiated by radical initiators, also apply, suggesting that this compound could be used to create novel polymers and copolymers. nih.govrsc.org
Functional Group Interconversions and Modifications of the Pyridine and Acrylate Moieties
The pyridine and acrylate moieties of this compound can undergo a range of functional group interconversions, allowing for the synthesis of a diverse array of derivatives with modified properties.
Modifications of the Pyridine Moiety:
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding pyridine N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org Pyridine N-oxides are valuable synthetic intermediates as they are more reactive towards both electrophilic and nucleophilic substitution than the parent pyridine. researchgate.netsemanticscholar.org For instance, the N-oxide can facilitate the introduction of functional groups at the C2 position of the pyridine ring. semanticscholar.orgumich.edu
Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orguoanbar.edu.iqgcwgandhinagar.com Reactions like nitration or halogenation require harsh conditions and typically occur at the C3 and C5 positions. quimicaorganica.org Activating the ring by conversion to the N-oxide can facilitate electrophilic substitution, often directing the incoming electrophile to the C4 position. rsc.org
Quaternization: The lone pair of electrons on the pyridine nitrogen allows for reaction with alkyl halides to form quaternary pyridinium salts. gcwgandhinagar.com This modification introduces a permanent positive charge, which can significantly alter the solubility and electronic properties of the molecule.
Modifications of the Acrylate Moiety:
Hydrolysis: The methyl ester of the acrylate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(pyridin-2-yl)acrylic acid. This transformation converts the neutral ester into an anionic carboxylate at appropriate pH, which can be used to introduce pH-responsiveness into polymers or to serve as a handle for further conjugation reactions.
Michael Addition: The α,β-unsaturated system of the acrylate moiety is an excellent Michael acceptor, readily undergoing conjugate addition with a wide variety of nucleophiles. researchgate.netnih.govresearchgate.net Amines, thiols, and carbanions can add to the β-carbon of the double bond. This reaction is highly versatile and can be used to introduce new functional groups or to link the molecule to other substrates. researchgate.netstackexchange.com For example, the aza-Michael addition of amines to the acrylate can be promoted by microwave irradiation, leading to the efficient synthesis of β-amino esters. researchgate.netnih.gov
Reduction: The carbon-carbon double bond of the acrylate can be reduced, for example, through catalytic hydrogenation, to yield the corresponding saturated propanoate derivative, Methyl 3-(pyridin-2-yl)propanoate. This removes the reactive Michael acceptor site and increases the conformational flexibility of the side chain.
Table 2: Summary of Functional Group Interconversions
| Moiety | Reaction | Reagents/Conditions | Product |
| Pyridine | N-Oxidation | H₂O₂ or m-CPBA | Methyl 3-(1-oxido-pyridin-1-ium-2-yl)acrylate |
| Quaternization | Alkyl halide (e.g., CH₃I) | N-alkyl-2-(3-methoxy-3-oxoprop-1-en-1-yl)pyridin-1-ium salt | |
| Acrylate | Hydrolysis | Acid or Base (e.g., HCl or NaOH) | 3-(Pyridin-2-yl)acrylic acid |
| Michael Addition | Nucleophile (e.g., R₂NH, RSH) | Methyl 3-substituted-3-(pyridin-2-yl)propanoate | |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methyl 3-(pyridin-2-yl)propanoate |
Catalytic Applications and Investigations Involving Methyl 3 Pyridin 2 Yl Acrylate
Design and Development of Catalytic Systems
The distinct reactivity of Methyl 3-(pyridin-2-yl)acrylate has spurred the design of specialized catalysts to control and enhance its transformations. Research has focused on several classes of transition metal catalysts, each tailored for specific applications.
A notable area of investigation involves the use of pyridylimino Ni(II) complexes for the copolymerization of ethylene (B1197577) with methyl acrylate (B77674). researchgate.netunits.itacs.orgunityfvg.it These catalysts are designed to overcome the challenge of incorporating polar monomers like acrylates into polyolefin chains, a task at which traditional Ziegler-Natta catalysts often fail due to their oxophilic nature. units.it The structure of the pyridylimino ligand, particularly the substituents on the pyridine (B92270) ring and the imino moiety, plays a crucial role in determining the catalyst's activity and the properties of the resulting copolymer. units.itacs.org
For instance, a series of Ni(II) complexes featuring four different pyridylimino ligands, with variations in the substituent at the 6-position of the pyridine ring (a methyl group or a 2,6-dimethyl-substituted phenyl ring), have been synthesized and studied. researchgate.netunits.it These complexes have demonstrated the ability to produce low-molecular-weight, hyperbranched copolymers of ethylene and methyl acrylate. researchgate.netunits.it The steric bulk of the ligands has been shown to influence both the catalyst's activity and the level of methyl acrylate incorporation into the polymer chain. units.it Generally, less sterically hindered catalysts exhibit higher incorporation of the polar monomer. units.it
Dibenzocycloheptyl-substituted aryliminopyridyl Ni(II) complexes have also been explored for the copolymerization of ethylene and methyl acrylate. mdpi.com These catalysts, featuring bulky substituents, were designed to produce copolymers with higher molecular weights and lower branching compared to those obtained with less bulky ligands. mdpi.com Indeed, these systems yielded solid, moderately branched copolymers, in contrast to the oily, hyperbranched products from catalysts with smaller substituents. mdpi.com
Table 1: Performance of Pyridylimino Ni(II) Catalysts in Ethylene/Methyl Acrylate Copolymerization
| Catalyst | Ligand Substituent (Pyridine Ring) | MA Incorporation (mol %) | Copolymer Structure | Reference |
|---|---|---|---|---|
| Ni(II) Complex | Methyl or 2,6-dimethylphenyl | 0.2 - 35 | Hyperbranched, low MW | researchgate.netunits.it |
In the realm of sustainable chemistry, pyridine-chelated imidazo[1,5-a]pyridine (B1214698) N-heterocyclic carbene (NHC) nickel(II) complexes have been developed for the synthesis of acrylates from ethylene and carbon dioxide (CO2). mdpi.comresearchgate.net This approach is part of the broader effort in carbon capture and utilization (CCU). mdpi.comresearchgate.net The design of these catalysts involves a bidentate C,N-ligand that rigidly holds the nickel center, facilitating the catalytic cycle. mdpi.com
Two main types of these ligand precursors have been synthesized: those with a pyridine group at the C(5) position of the imidazo[1,5-a]pyridine (ImPy) core and those with a picolyl group at the nitrogen atom of the ImPy ring. mdpi.comresearchgate.net These ligands form stable complexes with nickel(II) dichloride, which act as precursors for the catalytic synthesis of acrylates. mdpi.comresearchgate.net The strong electron-donating nature of the NHC ligand is considered crucial for the catalytic activity in the C-H carboxylation of ethylene with CO2. mdpi.com
Palladium catalysts are widely used in organic synthesis, and they have been employed in reactions involving acrylate derivatives. While specific examples detailing the use of this compound in all types of palladium-catalyzed coupling reactions are not extensively documented in the provided context, the general principles of these reactions are well-established. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govnih.gov The efficiency of these reactions often depends on the choice of ligand, with bulky trialkylphosphines like P(t-Bu)3 and PCy3 being particularly effective. nih.gov
PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium-NHC complexes have also been developed and shown to be efficient catalysts for Suzuki-Miyaura cross-coupling reactions of aryl bromides with phenylboronic acid. dergipark.org.tr These catalysts are air- and moisture-stable, making them convenient to handle. dergipark.org.tr The development of such catalysts provides a framework for potential applications with substrates like this compound.
Rhodium catalysts have been investigated for the C-H olefination of pyridine rings. While the direct olefination of pyridine at the C-3 position has been achieved with palladium catalysts, nih.gov rhodium catalysts offer alternative reactivity. For example, rhodium(III)-catalyzed chelation-assisted olefination of imidazoles has been developed, demonstrating the potential for functionalizing nitrogen-containing heterocycles. researchgate.net In these reactions, a directing group, such as a pyrimidyl group, is often necessary to achieve high regioselectivity. researchgate.net
Rhodium has also been used for the C-3/5 methylation of pyridines through a process of temporary dearomatization. rsc.org Although this is not an olefination reaction, it highlights the ability of rhodium catalysts to functionalize the pyridine ring at positions that are typically difficult to access. Furthermore, rhodium catalysts have been employed in the carbonylation of 2-arylpyridines at the ortho C-H bond, demonstrating their utility in C-H activation. researchgate.net
Substrate Scope and Catalyst Performance Optimization
The success of a catalytic system is not only determined by its design but also by its performance across a range of substrates and the ability to optimize reaction conditions.
In the copolymerization of ethylene and methyl acrylate using pyridylimino Ni(II) catalysts, the substrate scope has been explored by varying the concentration of methyl acrylate. units.it Increasing the concentration of the polar monomer generally leads to a decrease in catalyst productivity but an increase in its incorporation into the copolymer. units.it The activation method and the solvent have also been shown to be critical factors that dictate the mode of monomer insertion, ranging from "in-chain only" to more complex incorporation patterns. researchgate.netunits.it
For the acrylate synthesis from ethylene and CO2 catalyzed by pyridine-chelated imidazo[1,5-a]pyridine NHC nickel(II) complexes, optimization of the catalyst structure is key. The electronic and steric properties of the substituents on the imidazo[1,5-a]pyridine scaffold can be tuned to enhance catalytic activity. researchgate.net
In the context of hydroformylation reactions using an encapsulated rhodium catalyst, a study of 41 different terminal alkene substrates revealed that the selectivity for branched products is consistently higher with the encapsulated catalyst compared to its unencapsulated counterpart. nih.govrsc.org This demonstrates that catalyst encapsulation can significantly influence selectivity, and this effect is dependent on the structure of the substrate. nih.govrsc.org Noncovalent interactions between the substrate and the cage of the catalyst are thought to play a crucial role in controlling regioselectivity. nih.govrsc.org For instance, the conversion of methyl 3-butenoate with this system showed high selectivity for the branched product. nih.gov
The C-H functionalization of pyridotriazoles with various acrylates using a ruthenium catalyst has demonstrated a broad substrate scope. d-nb.info Acrylates with methyl, ethyl, and butyl terminal groups, as well as methyl methacrylate (B99206), reacted efficiently. d-nb.info The electronic nature of the substituents on the acrylate did not significantly impact the reaction's efficiency, indicating a robust catalytic system. d-nb.info
Sustainable Catalysis Approaches (e.g., CO2 Utilization in Acrylate Synthesis)
A significant driver in modern catalysis is the development of sustainable processes. The synthesis of acrylates using CO2 as a C1 feedstock is a prime example of this trend.
The aforementioned pyridine-chelated imidazo[1,5-a]pyridine N-heterocyclic carbene nickel(II) complexes are at the forefront of this effort, providing a catalytic route to acrylates from ethylene and CO2. mdpi.comresearchgate.net This process is a highly promising example of carbon capture and utilization (CCU), transforming a greenhouse gas into a valuable chemical. mdpi.comresearchgate.net Similarly, in-situ generated diphenylphosphine-chelated imidazo[1,5-a]pyridin-3-ylidene nickel(0) catalysts have been reported for the highly efficient synthesis of acrylates from ethylene and CO2. colab.ws
Another approach to sustainable acrylate production involves the co-activation reaction of aldehyde condensation and esterification. rsc.org A series of siloxane-functionalized vanadium phosphorus oxide-TiO2 catalysts have been developed for this purpose, enabling the continuous production of methyl acrylate and acrylic acid. rsc.org This route is designed to reduce carbon deposition and provide a stable and efficient process. rsc.org
Heterogeneous and Homogeneous Catalysis
There is currently no available research data to populate this section.
Table 1: Data on Heterogeneous Catalysis of this compound
| Catalyst | Reaction Type | Substrate(s) | Product(s) | Yield (%) | Conditions | Reference |
| No data available |
Table 2: Data on Homogeneous Catalysis of this compound
| Catalyst | Ligand | Reaction Type | Substrate(s) | Product(s) | Yield (%) | Conditions | Reference |
| No data available |
Computational and Theoretical Chemistry Studies
Quantum Mechanical Investigations of Reaction Energetics
Quantum mechanical (QM) calculations are fundamental in determining the energetics of a reaction, including the energies of reactants, products, intermediates, and transition states. This allows for the prediction of reaction feasibility and the elucidation of the most likely reaction pathways.
In analogous systems, such as the aza-Michael addition of amines to acrylates, computational studies have shown that the reaction can proceed through different mechanisms, each with a distinct energetic profile. acs.org For Methyl 3-(pyridin-2-yl)acrylate, the presence of the electron-withdrawing 2-pyridyl group is expected to lower the activation energy for nucleophilic attack at the β-carbon, making the Michael addition more favorable compared to a simple acrylate (B77674). The nitrogen atom in the pyridine (B92270) ring can also be protonated, which would further enhance the electrophilicity of the double bond and influence the reaction energetics. acs.orgnih.gov
A hypothetical reaction coordinate diagram for a Michael addition to this compound, based on QM calculations, would likely show a lower energy barrier for the pathway where the nucleophile attacks the carbon further from the pyridine ring, due to the electronic influence of the heterocycle.
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying organic reactions. DFT calculations can elucidate detailed reaction mechanisms by identifying the structures of all stationary points along the reaction pathway.
For this compound, DFT calculations would be instrumental in investigating the mechanism of reactions like the aza-Michael addition. Studies on similar reactions with acrylates have revealed stepwise mechanisms involving the formation of a zwitterionic intermediate followed by a proton transfer. acs.org The presence of the pyridine ring in this compound introduces additional mechanistic possibilities. For instance, the pyridine nitrogen could act as an internal base, facilitating the proton transfer step.
DFT calculations on the polymerization of 2-vinylpyridine (B74390) have demonstrated how the stereoselectivity of the reaction is influenced by the catalyst and the electronic properties of the monomer. rsc.org Similarly, for reactions of this compound, DFT could model the transition states for the formation of different stereoisomers, providing a basis for understanding and predicting the stereochemical outcome.
Illustrative Data from DFT Calculations on a Model System:
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Nucleophilic Attack) | 15.2 |
| Energy of Zwitterionic Intermediate | -5.8 |
| Activation Energy (Proton Transfer) | 8.1 |
| Overall Reaction Enthalpy | -20.5 |
| Note: These are hypothetical values for a model reaction to illustrate the type of data obtained from DFT calculations. |
Prediction of Regioselectivity and Stereoselectivity based on Electronic Properties
The regioselectivity and stereoselectivity of reactions involving this compound can be predicted by analyzing its electronic properties, which are readily calculated using computational methods.
Regioselectivity: In a Michael addition, the nucleophile can potentially attack either of the two carbons of the double bond. The regioselectivity is governed by the relative electrophilicity of these two sites. The electron-withdrawing nature of the 2-pyridyl group, quantified by its positive Hammett substituent constant (σ ≈ 0.71), significantly influences the electron distribution in the acrylate moiety. rsc.org This makes the β-carbon (the carbon further from the ester group) more electron-deficient and thus the preferred site for nucleophilic attack.
Stereoselectivity: The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to the different stereoisomers. For example, in a reaction that creates a new stereocenter, DFT calculations can be used to model the transition states for the formation of the R and S enantiomers. The energy difference between these transition states can be used to predict the enantiomeric excess (ee) of the reaction. nih.gov The approach of the nucleophile can be influenced by the orientation of the pyridyl group, and computational models can explore the different conformational possibilities and their impact on stereoselectivity.
Analysis of Frontier Molecular Orbitals (FMO) and Charge Distributions
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. imperial.ac.ukopenstax.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.
For this compound, the LUMO will be of primary interest in reactions with nucleophiles. The electron-withdrawing 2-pyridyl group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor (electrophile). nih.gov Furthermore, the distribution of the LUMO on the atoms of the acrylate system will indicate the most likely site for nucleophilic attack. In conjugated systems like this, the LUMO is typically localized with larger coefficients on the β-carbon, reinforcing the prediction of regioselectivity. youtube.com
Analysis of the charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, provides a more quantitative picture of the electron distribution in the molecule. These calculations would show a significant partial positive charge on the β-carbon of this compound, further confirming its role as the primary electrophilic site.
Illustrative Frontier Molecular Orbital Data for a Pyridyl-conjugated Acrylate:
| Molecular Orbital | Energy (eV) | Key Atomic Contributions |
| HOMO | -8.5 | Pyridine ring, C=C bond |
| LUMO | -1.2 | C=C bond, Carbonyl group |
| Note: These are hypothetical values for a model system to illustrate the type of data obtained from FMO analysis. |
Advanced Spectroscopic Characterization in Mechanistic Elucidation and Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Nuances and Reaction Monitoring.chemicalbook.comst-andrews.ac.ukacademie-sciences.frosti.govresearchgate.net
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation and dynamic study of "Methyl 3-(pyridin-2-yl)acrylate." It allows for the precise mapping of proton and carbon environments within the molecule, revealing subtle details about its stereochemistry and electronic distribution.
Elucidation of E/Z Isomerism and Stereochemical Assignments.chemicalbook.com
The geometry around the carbon-carbon double bond in "this compound" gives rise to E (trans) and Z (cis) isomers. ¹H NMR spectroscopy is particularly powerful in distinguishing between these stereoisomers. The coupling constant (J) between the vinylic protons is a key diagnostic parameter. For the (E)-isomer, a large coupling constant, typically around 16 Hz, is observed for the two protons on the double bond, indicating a trans relationship. chemicalbook.com In contrast, the (Z)-isomer would exhibit a smaller coupling constant.
In a typical ¹H NMR spectrum of the (E)-isomer, the proton on the α-carbon of the acrylate (B77674) moiety appears as a doublet, as does the proton on the β-carbon, with the characteristic large J value confirming the trans configuration. chemicalbook.com The chemical shifts of the pyridine (B92270) ring protons and the methyl ester protons also provide valuable information for complete structural assignment. For instance, the proton at the 6-position of the pyridine ring often appears as a distinct doublet at the most downfield region of the aromatic signals. chemicalbook.com
¹³C NMR spectroscopy complements the proton data, with the chemical shifts of the carbonyl carbon, the olefinic carbons, and the pyridine carbons providing further confirmation of the structure. The chemical shift values are sensitive to the electronic environment of each carbon atom. chemicalbook.com
Table 1: Representative ¹H and ¹³C NMR Data for (E)-Methyl 3-(pyridin-2-yl)acrylate chemicalbook.com
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine H-6 | 8.66 (d, J = 4 Hz) | 152.95 (C-2) |
| Pyridine H-4 | 7.73-7.67 (m) | 150.19 (C-6) |
| Vinylic H (β) | 7.69 (d, J = 16 Hz) | 143.57 (C-β) |
| Pyridine H-3 | 7.42 (d, J = 8 Hz) | 136.76 (C-4) |
| Pyridine H-5 | 7.28-7.25 (m) | 124.25 (C-3) |
| Vinylic H (α) | 6.93 (d, J = 16 Hz) | 124.23 (C-5) |
| Methyl (OCH₃) | 3.82 (s) | 122.00 (C-α) |
| Carbonyl (C=O) | - | 167.23 |
| Methyl (OCH₃) | - | 51.84 |
| Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the NMR instrument's field strength. |
Investigation of Reaction Intermediates and Product Distribution.st-andrews.ac.uk
NMR spectroscopy is a powerful tool for monitoring the progress of reactions that form "this compound," such as the Horner-Wadsworth-Emmons olefination. chemicalbook.com By taking NMR spectra of the reaction mixture at different time points, it is possible to observe the disappearance of starting materials and the appearance of the product. This allows for the optimization of reaction conditions, such as temperature and reaction time.
Furthermore, NMR can be used to identify and characterize any reaction intermediates or byproducts that may form. For instance, in the synthesis of related acrylates, NMR has been used to identify unexpected products formed through side reactions, such as the attack of a nucleophile at the ester functionality instead of the desired conjugate addition. st-andrews.ac.uk The presence of characteristic signals in the NMR spectrum can indicate the formation of such species, aiding in the elucidation of the reaction mechanism.
Dynamic NMR Studies for Conformational Analysis (if applicable)
While extensive dynamic NMR studies specifically on "this compound" are not widely reported in the provided context, this technique could be applied to investigate conformational dynamics. For example, variable temperature NMR experiments could reveal information about the rotational barrier around the single bond connecting the pyridine ring and the acrylate moiety. Changes in the line shapes of the NMR signals as a function of temperature can be analyzed to determine the energetic barriers for such conformational interchanges. In related systems, NMR has been used to study the broadening of signals due to restricted rotation around certain bonds, indicating the presence of different conformers. st-andrews.ac.uk
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination in Complex Systems.chemicalbook.comacs.orgnih.gov
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of "this compound." Unlike low-resolution mass spectrometry, HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. nih.gov
For "this compound" (C₉H₉NO₂), the expected exact mass can be calculated with high precision. HRMS analysis of a synthesized sample would aim to find an ion corresponding to this exact mass (or a protonated or otherwise adducted form). For example, in electrospray ionization (ESI) mass spectrometry, the compound is often observed as the protonated molecule, [M+H]⁺. chemicalbook.com The measured mass-to-charge ratio (m/z) from the HRMS instrument can then be compared to the calculated theoretical value to confirm the identity of the compound. acs.org This is particularly valuable when dealing with complex reaction mixtures where multiple products or impurities might be present.
Table 2: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Technique |
| [M+H]⁺ | 164.0706 | 164 | ESI chemicalbook.com |
| Note: The observed m/z in the provided source is given as an integer, which is typical for low-resolution mass spectrometry. HRMS would provide a much more precise value. |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Transformations and Reaction Progression.uj.edu.plnih.govresearchgate.netresearchgate.netnih.gov
Fourier-transform infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in "this compound" and for monitoring its formation during a reaction. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
Key characteristic peaks for "this compound" would include:
A strong absorption band for the C=O stretching of the α,β-unsaturated ester, typically found in the region of 1730-1715 cm⁻¹.
Stretching vibrations for the C=C bond of the acrylate moiety, usually appearing around 1640-1620 cm⁻¹.
Stretching vibrations for the C=C and C=N bonds within the pyridine ring, which are observed in the 1600-1400 cm⁻¹ region.
C-H stretching vibrations for the aromatic and vinylic protons (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹).
C-O stretching vibrations of the ester group, typically seen in the 1300-1100 cm⁻¹ range.
By monitoring the appearance of the characteristic C=O and C=C stretching bands of the product and the disappearance of the bands corresponding to the starting materials (e.g., the aldehyde C=O stretch if synthesized from picolinaldehyde), the progression of the reaction can be followed.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| α,β-Unsaturated Ester | C=O Stretch | 1730 - 1715 |
| Alkene | C=C Stretch | 1640 - 1620 |
| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 |
| Aromatic/Vinylic C-H | Stretch | > 3000 |
| Aliphatic C-H (Methyl) | Stretch | < 3000 |
| Ester | C-O Stretch | 1300 - 1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis (e.g., Conjugation Effects).academie-sciences.frnih.gov
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For "this compound," the extended conjugation involving the pyridine ring, the carbon-carbon double bond, and the carbonyl group of the ester gives rise to characteristic UV absorptions.
The spectrum is expected to show strong absorptions corresponding to π → π* transitions. The conjugation shifts these absorptions to longer wavelengths (a bathochromic or red shift) compared to the non-conjugated components. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the solvent used. For instance, the π-π* transition is a key feature in the UV-Vis spectra of similar conjugated systems. nih.gov The analysis of the UV-Vis spectrum can confirm the presence of the conjugated system and can be used for quantitative analysis using the Beer-Lambert law. In related porphyrin systems containing a pyridinyl substituent, the UV-visible spectra are used to characterize the electronic properties of the molecule. academie-sciences.fr
X-ray Crystallography for Unambiguous Molecular Structure Determinationnih.govresearchgate.netnih.gov
X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structures. This powerful analytical technique provides precise three-dimensional coordinates of atoms within a crystalline solid, offering unparalleled insight into bond lengths, bond angles, and stereochemistry. In the study of pyridine-containing compounds and their reaction products, X-ray crystallography is indispensable for confirming the architecture of complex molecules and understanding the nuances of their solid-state behavior.
Confirmation of Complex Product Architecturesnih.govnih.gov
The synthesis of novel compounds often yields products with intricate molecular frameworks that can be challenging to fully characterize by spectroscopic methods alone. X-ray crystallography provides the ultimate confirmation of these complex architectures. For instance, in the development of potent tubulin polymerization inhibitors, X-ray structures have been crucial in demonstrating how complex heterocyclic molecules bind to their biological targets. researchgate.net These studies reveal specific interactions, such as water-mediated hydrogen bonds between the pyrimidine (B1678525) portion of a molecule and amino acid residues like β-C239 and β-V236 in tubulin. researchgate.net
Similarly, the structures of complex cycloplatinated(II) complexes, which can be synthesized from precursors like 2-vinylpyridine (B74390), are definitively confirmed using X-ray crystallography. This technique is essential for verifying the coordination geometry around the platinum center and the stereochemical arrangement of the ligands.
To illustrate the level of detail obtained from such analyses, the crystallographic data for a related acrylate derivative is presented below.
Table 1: Crystallographic Data for Methyl 2-[(2-chloroquinolin-3-yl)(hydroxy)methyl]acrylate
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₂ClNO₃ |
| Formula Weight | 277.70 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.2614 (4) |
| b (Å) | 11.0309 (4) |
| c (Å) | 13.8161 (6) |
| α (°) | 102.557 (2) |
| β (°) | 100.646 (2) |
| γ (°) | 103.704 (2) |
| Volume (ų) | 1289.43 (10) |
| Z | 4 |
This data provides a unique fingerprint of the compound's solid-state structure, confirming its molecular architecture with high precision.
Elucidation of Solid-State Packing and Intermolecular Interactions
Beyond individual molecular structures, X-ray crystallography reveals how molecules arrange themselves in the solid state, governed by a variety of intermolecular interactions. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to the material's physical properties.
In the crystal structure of "N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine," a related pyridine derivative, X-ray analysis identified strong dual N—H⋯N hydrogen bonds. This specific interaction is responsible for the formation of hydrogen-bonded dimers in the solid state. The study also highlighted how different conformations of the molecule, arising from rotation around the C-N bond, can lead to distinct structural motifs, such as one-dimensional catemer chains.
The analysis of "Methyl 2-[(2-chloroquinolin-3-yl)(hydroxy)methyl]acrylate" also provides insight into its solid-state packing. The main conformational difference between the two independent molecules in the asymmetric unit is described by the O1—C10—C11—C12 torsion angle, which is -109.7(2)° in one molecule and 10.6(2)° in the other. Furthermore, the crystal packing is stabilized by O—H⋯O hydrogen bonds, which link pairs of molecules into chains.
The precise nature of these intermolecular forces can be quantified by examining the geometric parameters of the interactions, as determined by X-ray diffraction.
Table 2: Selected Intermolecular Hydrogen Bond Data for N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine
| D—H⋯A | d(D—H) (Å) | d(H⋯A) (Å) | d(D⋯A) (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| N4—H4⋯N2 | 0.90 (3) | 2.11 (3) | 3.001 (3) | 173 (2) |
| N1—H1⋯N5 | 0.88 (3) | 2.11 (3) | 2.981 (3) | 173 (2) |
| N6—H6⋯N2 | 0.88 (3) | 2.62 (2) | 3.374 (2) | 145 (2) |
This detailed understanding of solid-state packing and intermolecular interactions, derived from X-ray crystallography, is crucial for fields such as materials science and crystal engineering, where the rational design of solids with specific properties is a primary goal.
Future Research Directions and Emerging Applications for Methyl 3 Pyridin 2 Yl Acrylate
The exploration of methyl 3-(pyridin-2-yl)acrylate and its derivatives is a burgeoning field in chemical research. The unique structural combination of a pyridine (B92270) ring and an acrylate (B77674) moiety imparts these compounds with versatile reactivity, paving the way for novel applications. This article delves into the future research directions and emerging applications of this compound, focusing on synthetic methodologies, catalytic systems, computational design, materials science, and complex molecule synthesis.
Q & A
Q. What are the common synthetic routes for preparing Methyl 3-(pyridin-2-yl)acrylate and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Aldol Condensation : Formation of the acrylate moiety via base-catalyzed reactions between pyridine aldehydes and methyl acrylate derivatives.
- Esterification : Introduction of the methyl ester group using methanol under acidic or enzymatic conditions.
- Substituent Modification : Bromination, methoxylation, or amination of the pyridine ring to generate derivatives (e.g., bromo or methoxy substituents) .
Optimization may require adjusting reaction temperatures, catalysts (e.g., Pd for cross-coupling), or protecting groups to enhance yields (e.g., ~40–60% reported for similar pyridine acrylates) .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and ester functionality.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., M.W. 193.20 for a methoxy-substituted analog ).
- Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade compounds ).
Q. What are the stability and storage considerations for this compound?
- Methodological Answer :
- Storage : Keep under inert gas (N/Ar) at –20°C to prevent ester hydrolysis or oxidation.
- Stability Tests : Monitor via TLC or NMR over time; degradation is minimized by avoiding light and moisture. Derivatives with electron-withdrawing groups (e.g., bromo) may exhibit enhanced stability .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electron-Deficient Pyridines : Bromo or nitro groups (e.g., in Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate ) facilitate Suzuki-Miyaura coupling with boronic acids, requiring Pd catalysts (e.g., Pd(PPh)) and mild bases (KCO).
- Steric Effects : Bulky substituents (e.g., pivalamido in Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate ) may reduce reaction rates, necessitating higher temperatures (80–100°C) .
Q. What computational methods are used to predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock, Schrödinger) to assess binding affinity to targets (e.g., kinases or antimicrobial enzymes).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed biological activity (e.g., IC values in anticancer assays) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .
Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?
- Methodological Answer :
- Chiral Catalysts : Use of enantioselective organocatalysts (e.g., L-proline) in aldol reactions to achieve >90% ee.
- Diastereoselective Routes : As demonstrated in methyl pyrrolidine carboxylate synthesis, chiral auxiliaries or directing groups (e.g., Evans oxazolidinones) can enforce specific configurations .
Q. What analytical strategies resolve contradictions in reported biological activity data for pyridine acrylates?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in antimicrobial activity may arise from variations in MIC testing protocols .
- Dose-Response Curves : Validate activity using standardized assays (e.g., MTT for cytotoxicity) and replicate experiments with >3 biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
